molecular formula C38H59FO6 B8209496 dexamethasone palmitate

dexamethasone palmitate

Cat. No.: B8209496
M. Wt: 630.9 g/mol
InChI Key: WDPYZTKOEFDTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone palmitate is a synthetic glucocorticoid esterified with palmitic acid. It is a prodrug of dexamethasone, designed to enhance the lipophilicity and prolong the duration of action of dexamethasone. This compound is primarily used for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dexamethasone palmitate is synthesized by esterifying dexamethasone with palmitic acid. The reaction typically involves the use of an esterification agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization and melt emulsification techniques. These methods ensure the formation of stable lipid nanoparticles encapsulating the drug, which enhances its bioavailability and therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone palmitate undergoes hydrolysis, oxidation, and reduction reactions. The hydrolysis reaction, catalyzed by esterases, converts this compound back to dexamethasone and palmitic acid. Oxidation and reduction reactions can modify the functional groups on the dexamethasone molecule, affecting its pharmacological activity .

Common Reagents and Conditions:

    Hydrolysis: Esterases in biological systems.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Dexamethasone palmitate has a wide range of applications in scientific research:

Mechanism of Action

Dexamethasone palmitate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This binding results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The esterification with palmitic acid enhances the lipophilicity of the compound, allowing for prolonged action and targeted delivery to inflamed tissues .

Comparison with Similar Compounds

Uniqueness: Dexamethasone palmitate’s unique esterification with palmitic acid enhances its lipophilicity, allowing for prolonged action and targeted delivery. This makes it particularly effective in treating chronic inflammatory conditions and in drug delivery systems .

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPYZTKOEFDTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860147
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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